3-Bromo-2-ethoxy-5-fluorobenzonitrile
Description
3-Bromo-2-ethoxy-5-fluorobenzonitrile (CAS: 1247885-38-6) is a substituted benzonitrile derivative featuring bromo, ethoxy, and fluoro substituents at positions 3, 2, and 5, respectively. Its molecular formula is C₉H₇BrFNO, with a molecular weight of 260.07 g/mol. This compound is of interest in medicinal chemistry and materials science, particularly as a building block for synthesizing pharmaceuticals or agrochemicals due to its halogenated aromatic framework .
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
3-bromo-2-ethoxy-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H7BrFNO/c1-2-13-9-6(5-12)3-7(11)4-8(9)10/h3-4H,2H2,1H3 |
InChI Key |
OVSZDOUFOMFLAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethoxy-5-fluorobenzonitrile typically involves the bromination, fluorination, and ethoxylation of benzonitrile derivatives. One common method includes the use of 3-fluorobenzonitrile as a starting material, which undergoes bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to introduce the bromine atom . The ethoxy group can be introduced through a nucleophilic substitution reaction using ethoxide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and ethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the ethoxy group under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethoxy-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used to form biaryl compounds.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Boronic acids or esters are used as coupling partners in the presence of palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzonitrile derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Bromo-2-ethoxy-5-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of bioactive molecules for pharmaceutical research.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxy-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in pharmaceutical research, the compound may inhibit or activate certain enzymes, leading to therapeutic effects. The exact molecular pathways and targets can vary based on the specific bioactive molecule synthesized from this compound .
Comparison with Similar Compounds
Key Observations:
- Ethoxy vs.
- Halogen Positioning : Bromine at position 3 and fluorine at position 5 create a sterically hindered but electronically deactivated aromatic ring, favoring electrophilic substitution at specific sites .
- Biological Activity : Hydroxy-substituted analogs (e.g., 3-Bromo-5-ethoxy-4-hydroxybenzonitrile) exhibit higher polarity, which may limit bioavailability compared to the ethoxy-fluoro derivative .
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